molecular formula C21H18ClNO6 B1664320 Acemetacin CAS No. 53164-05-9

Acemetacin

カタログ番号 B1664320
CAS番号: 53164-05-9
分子量: 415.8 g/mol
InChIキー: FSQKKOOTNAMONP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acemetacin is a non-steroidal anti-inflammatory drug (NSAID) that is used in the treatment of pain and inflammation . It is a carboxymethyl ester of indometacin, derived from indol-3-acetic acid . Its activity is thought to be mainly through its active metabolite, indomethacin . In clinical trials, acemetacin has shown better gastric tolerability compared to indomethacin .


Molecular Structure Analysis

The molecular structure of acemetacin was determined by single crystal X-ray diffraction analysis . The compound was recrystallized from a mixture of acetone and water in triclinic, space group P1 . The conformation of the compound is found to be very similar to that of indomethacin .


Chemical Reactions Analysis

Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin . It also presents other inactive metabolites made by reactions of O-demethylation, N-desacylation, and part of them are also transformed by conjugation with glucuronic acid .


Physical And Chemical Properties Analysis

Acemetacin is strongly and almost completely bound to plasma proteins . The half-life is 4.5 hours . Acemetacin is excreted 40% by the kidney and 60% in the feces .

科学的研究の応用

1. Gelation of Amorphous Drugs

  • Methods of Application: Solid-state characterizations suggested that ACM gels may be formed by recrystallization . X-ray powder diffractometry (XRPD) analyses were performed using a Dmax-2500 Powder X-ray diffractometer .
  • Results or Outcomes: Gelation was promoted at conditions of lower pH, higher temperature and lower ionic strength. This mechanism provides a new direction in facilitating the elimination of gelation for amorphous drugs. Moreover, it also provides the basis for the development of sustained-release formulations using the gelation properties .

2. Solid-Phase Extraction (SPE) and Quantitation in Urine

  • Summary of Application: A rapid method for solid-phase extraction (SPE) and quantitation of the non-steroidal anti-inflammatory drugs indometacin and acemetacin in urine was developed .
  • Methods of Application: SPE is based on the use of a reduced graphene oxide (rGO) in a pipette tip, and separation and quantitation is based on HPLC with a Promosil C18 column and UV detection .
  • Results or Outcomes: The results showed that the use of the rGO sorbent and a miniaturized pipette tip cartridge are distinctly superior to other sorbents including multiwalled carbon nanotubes and conventional SPE cartridges .

3. Hepatoprotective Effect Against Ischemia-Reperfusion Injury

  • Summary of Application: Acemetacin has been studied for its hepatoprotective effect against ischemia-reperfusion injury .
  • Methods of Application: The specific methods of application or experimental procedures for this study are not provided in the available information .
  • Results or Outcomes: The specific results or outcomes obtained from this study are not provided in the available information .

4. Treatment of Osteoarthritis and Rheumatoid Arthritis

  • Summary of Application: Acemetacin has proven effective in the treatment of osteoarthritis and rheumatoid arthritis .
  • Methods of Application: Acemetacin is administered orally. The specific methods of application or experimental procedures for this study are not provided in the available information .
  • Results or Outcomes: The specific results or outcomes obtained from this study are not provided in the available information .

5. Treatment of Ankylosing Spondylitis

  • Summary of Application: Acemetacin is used in the treatment of ankylosing spondylitis, a type of arthritis that affects the spine .
  • Methods of Application: Acemetacin is administered orally. The specific methods of application or experimental procedures for this study are not provided in the available information .
  • Results or Outcomes: The specific results or outcomes obtained from this study are not provided in the available information .

6. Treatment of Post-Operative and Post-Traumatic Pain

  • Summary of Application: Acemetacin is used for relieving post-operative and post-traumatic pain .
  • Methods of Application: Acemetacin is administered orally. The specific methods of application or experimental procedures for this study are not provided in the available information .
  • Results or Outcomes: The specific results or outcomes obtained from this study are not provided in the available information .

7. Treatment of Lower Back Pain

  • Summary of Application: Acemetacin is used for the treatment of lower back pain .
  • Methods of Application: Acemetacin is administered orally. The specific methods of application or experimental procedures for this study are not provided in the available information .
  • Results or Outcomes: The specific results or outcomes obtained from this study are not provided in the available information .

8. Treatment of Gout

  • Summary of Application: Acemetacin is used for the treatment of gout, a type of arthritis characterized by severe pain, redness, and tenderness in joints .
  • Methods of Application: Acemetacin is administered orally. The specific methods of application or experimental procedures for this study are not provided in the available information .
  • Results or Outcomes: The specific results or outcomes obtained from this study are not provided in the available information .

9. Treatment of Inflammatory Soft-Tissue Rheumatism Syndrome

  • Summary of Application: Acemetacin is used for the treatment of inflammatory soft-tissue rheumatism syndrome .
  • Methods of Application: Acemetacin is administered orally. The specific methods of application or experimental procedures for this study are not provided in the available information .
  • Results or Outcomes: The specific results or outcomes obtained from this study are not provided in the available information .

Safety And Hazards

Acemetacin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gear . In case of ingestion, inhalation, or skin contact, immediate medical attention is required .

将来の方向性

While Acemetacin is not FDA, Canada, or EMA approved, it is indicated for the symptomatic treatment of pain and swelling in acute inflammation of the joints in rheumatoid arthritis, osteoarthritis, low back pain, and post-surgical pain in the countries where it is marketed . It is also indicated for the treatment of chronic inflammation of the joints in the presence of rheumatoid arthritis, treatment of ankylosing spondylitis, treatment of irritation in the joints and spinal column caused by degenerative disorders, treatment of inflammatory soft-tissue rheumatism syndrome, and painful swelling and inflammation caused by injury .

特性

IUPAC Name

2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQKKOOTNAMONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022540
Record name Acemetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

637ºC
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>62.4 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble
Record name SID855677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Acemetacin is a non-selective inhibitor of the production of pro-inflammatory mediators derived from the action of the enzyme COX. COX is essential for the synthesis of prostaglandin E2 and F2 which are molecules derived from fatty acids and stored in the cell membrane. Acetometacine is metabolized and forms its major metabolite indometacin which is also a non-selective inhibitor of COX and exhibits the capacity to inhibit the motility of polymorphonuclear leukocytes and decreased cerebral flow by modulating the nitric oxide pathway and vasoconstriction.
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Acemetacin

CAS RN

53164-05-9
Record name Acemetacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53164-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acemetacin [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053164059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name acemetacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acemetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acemetacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V141XK28X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

151.5ºC
Record name Acemetacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

31.9 g of acemetacin allyl ester, 100 ml of toluene, 2.3 g of triphenylphosphine and 0.75 g of palladium on charcoal (5% strength) are taken as an initial charge, under nitrogen. 11.9 g of piperidine are added dropwise, with stirring, and the mixture is then stirred for a further 3 hours at 90° C. It is filtered hot and the catalyst is rinsed with hot toluene. The filtrate is evaporated, the residue is taken up in methylene chloride (about 300 ml) and this solution is washed with half-concentrated hydrochloric acid (100 ml) and then with water. After removal of the solvent in vacuo, the residue is recrystallized from toluene.
Name
acemetacin allyl ester
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

0.003 mole of tetrakis-triphenylphosphine-palladium-(O) is added to 0.03 mole of acemetacin allyl ester in 50 ml of tetrahydrofuran, under nitrogen. 0.3 mole of piperidine is added dropwise at 20°-25° C., with stirring, and stirring is then continued for 2 hours at room temperature (check by thin layer chromatography). 200 ml of half-concentrated hydrochloric acid are added dropwise with cooling, the phases are separated off, the aqueous phase is extracted twice with methylene chloride and the combined organic phases are evaporated in vacuo. The residue is recrystallised from toluene.
[Compound]
Name
tetrakis-triphenylphosphine palladium-(O)
Quantity
0.003 mol
Type
reactant
Reaction Step One
Name
acemetacin allyl ester
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

One hundred grams of indomethacin, 91.25 g of potassium fluoride and 13.5 g of sodium propionate were suspended in 500 ml of dimethylformamide, followed by an addition of 64.31 g of t-butyl chloroacetate. The resultant mixture was stirred and then stirred for 1 hour in a water bath of 90° C. After cooling, the mixture was poured into 5 liters of a 10% solution of sodium carbonate in water, followed by an addition of water to make the total volume be 20 liters. The resulting yellowish solid deposit was separated and then taken up in 1.65 liters of benzene. The thus-prepared solution was washed with water and, after drying, the solvent was driven off. The residue was recrystallized from n-hexane, thereby obtaining 126.1 g of the t-butyl ester of acemetacin as pale yellowish crystals (yield: 95.6%)
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
91.25 g
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
Quantity
64.31 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Eight
Yield
95.6%

Synthesis routes and methods IV

Procedure details

25 g of indometacin, 10 g of potassium carbonate and 190 ml of acetone are stirred at 56° C. for 30 minutes. The mixture is cooled down to 40° C., 0.5 g of benzyltriethylammonium chloride is added, and 15.6 g of tert.-butyl chloroacetate are added dropwise. After 5 hours at 40° C. the reaction is complete (monitored by thin layer chromatography). The mixture is cooled down to 10° C. and 20 ml of concentrated sulphuric acid are then added dropwise in such a way that the temperature does not exceed 25° C. The mixture is stirred at 20° and 25° C. for 6 hours (monitored by thin layer chromatography), about 500 ml of water are added, and the solids are filtered off with suction, are dried in vacuo and are recrystallized from acetone-water.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

50.6 g (0.1 mol) of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate were hydrogenated in 300 ml of absolute dimethylformamide in the presence of 5 g of 5% palladium carbon at 20°C within 15 minutes, with absorption of the calculated quantity of hydrogen. About 200 ml of water were added to the hydrogenation product, filtered through kieselguhr, until clouding started to occur and the solution was allowed to crystallise at 5°C. The crystallisate was suction-filtered, washed with water and dried under vacuum. The yield of [1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-acetic acid amounted to 39 g which corresponds to 94% of the theoretical yield. The compound melted at 148°-149°C as determined on the Mettler melting point apparatus.
Name
[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-benzyl acetate
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acemetacin
Reactant of Route 2
Reactant of Route 2
Acemetacin
Reactant of Route 3
Reactant of Route 3
Acemetacin
Reactant of Route 4
Reactant of Route 4
Acemetacin
Reactant of Route 5
Acemetacin
Reactant of Route 6
Acemetacin

Citations

For This Compound
2,330
Citations
AE Chávez‐Piña, W McKnight, M Dicay… - British journal of …, 2007 - Wiley Online Library
… The anti-inflammatory effects of acemetacin … acemetacin and indomethacin in an in vivo model of acute inflammation and to examine the importance of biotransformation of acemetacin (…
Number of citations: 30 bpspubs.onlinelibrary.wiley.com
T Gelbrich, MF Haddow, UJ Griesser - … Crystallographica Section C …, 2007 - scripts.iucr.org
… Each ring links two acemetacin and two water molecules. A comparison with seven related structures reveals that molecules of acemetacin, indomethacin and their analogues can …
Number of citations: 10 scripts.iucr.org
RA Moore, S Derry, HJ McQuay - Cochrane Database of …, 2009 - cochranelibrary.com
Background Acemetacin is a non‐steroidal anti‐inflammatory drug (NSAID) licensed for use in rheumatic disease and other musculoskeletal disorders in the UK, and widely available in …
Number of citations: 10 www.cochranelibrary.com
G Bolla, V Chernyshev, A Nangia - IUCrJ, 2017 - scripts.iucr.org
… such example in our experience is acemetacin, whether it is the pure drug or its cocrystals. Structure solution from powder diffraction data for acemetacin cocrystals is reported in this …
Number of citations: 15 scripts.iucr.org
P Sanphui, G Bolla, A Nangia, V Chernyshev - IUCrJ, 2014 - scripts.iucr.org
… , acemetacin has a tendency to form a less soluble hydrate in the aqueous medium. We noted difficulties in the preparation of cocrystals and salts of acemetacin … form of acemetacin that …
Number of citations: 57 scripts.iucr.org
AE Chávez-Piña, L Favari… - Annals of …, 2009 - medigraphic.com
… acemetacin is biotransformed to indomethacin by liver first pass effect.However; there are no available reports on acemetacin … examine the pharmacokinetics of acemetacin and of its ac…
Number of citations: 15 www.medigraphic.com
RW Jones, AJ Collins, LJ Notarianni… - British journal of …, 1991 - Wiley Online Library
… Acemetacin has been used extensively in the elderly to treat such conditions, yet … for acemetacin exist for such an aged population. Anearlier studyof the pharmacokinetics of acemetacin …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
AE Chávez‐Piña, L Vong, W McKnight… - British journal of …, 2008 - Wiley Online Library
… intestinal tolerability of acemetacin may be related … acemetacin to elevate leukotriene-B 4 synthesis and TNF-α expression, compared to indomethacin, despite the fact that acemetacin is …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
IA Naguib, EA Abdelaleem, HE Zaazaa… - European Journal of …, 2014 - eurjchem.com
Three simple and sensitive methods were developed for the determination of acemetacin (ACM) in presence of its degradation product, indomethacin (DEG). Several methods were …
Number of citations: 13 www.eurjchem.com
BF Leeb, L Bucsi, B Keszthelyi, J Böhmova… - Der Orthopäde, 2004 - Springer
… The aim of this trial was to compare acemetacin (ACE) with celecoxib (CEL) in terms of … Acemetacin werden nur geringe Effekte auf die COX-1 zugeschrieben, was als Ursache für die …
Number of citations: 15 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。